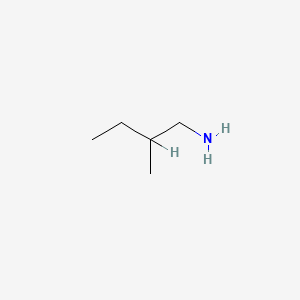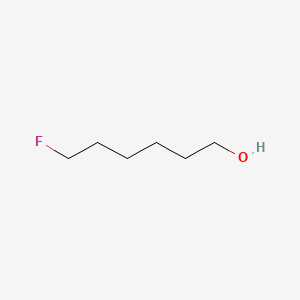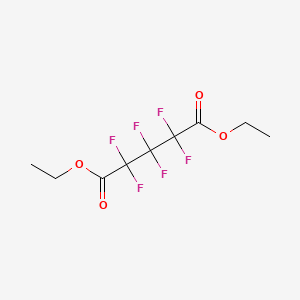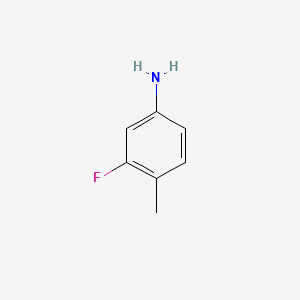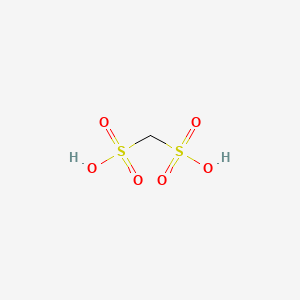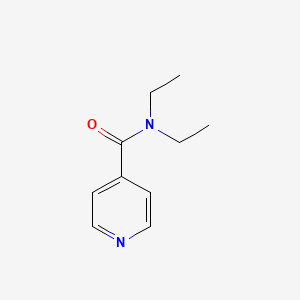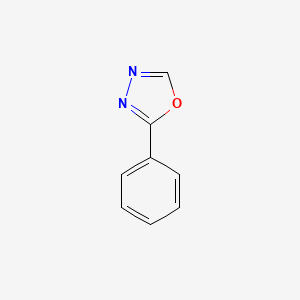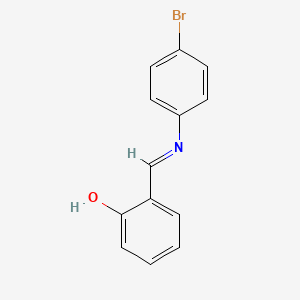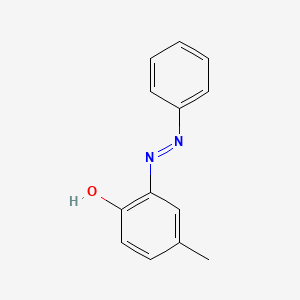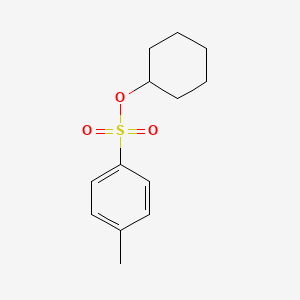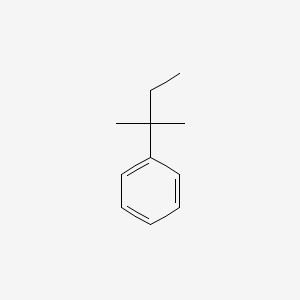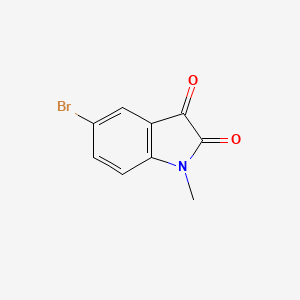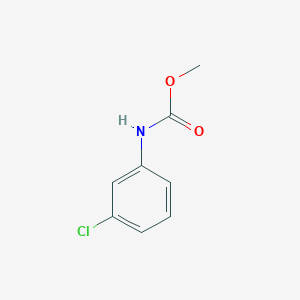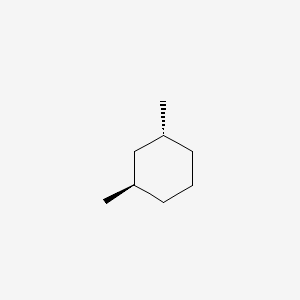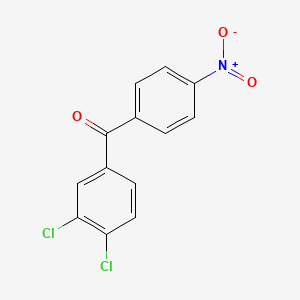
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3,4-Dichlorophenyl)(4-nitrophenyl)methanone” is an organic compound with the molecular formula C13H7Cl2NO3 . It has a molecular weight of 296.11 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(3,4-Dichlorophenyl)(4-nitrophenyl)methanone” is 1S/C13H7Cl2NO3/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(5-2-8)16(18)19/h1-7H .Physical And Chemical Properties Analysis
“(3,4-Dichlorophenyl)(4-nitrophenyl)methanone” is a solid at room temperature .科学的研究の応用
Clathrate Formation
Research by Eto et al. (2011) explored the role of edge-to-face interaction between aromatic rings in clathrate formation, specifically with derivatives related to (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. They found significant host-host interactions and clathrate formation with benzene guests, indicating potential applications in molecular encapsulation and storage (Eto et al., 2011).
Synthesis and Biological Evaluation
Ravula et al. (2016) conducted a study on the synthesis of novel pyrazoline and methanone derivatives, including compounds related to (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, assessing their anti-inflammatory and antibacterial properties. They utilized microwave irradiation methods for efficient synthesis and identified compounds with promising biological activities (Ravula et al., 2016).
Antimicrobial and Antioxidant Activities
Thirunarayanan (2016) synthesized several (3,4-dichlorophenyl)-bicyclo methanone derivatives and evaluated their antimicrobial and antioxidant activities. This study highlights the potential of such compounds in developing new antimicrobial agents and antioxidants (Thirunarayanan, 2016).
Chemical Properties and Reactivity
Saiz et al. (1996) investigated the dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone, providing insight into the physical and chemical characteristics of similar compounds (Saiz et al., 1996).
Synthesis and Characterization
Various studies have been conducted on the synthesis, characterization, and evaluation of different derivatives of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone. These include studies on novel thiazolyl methanone compounds and their potential antibacterial activity (Shahana & Yardily, 2020) and the synthesis of diasteromeric chalcone epoxides derivatives (Obregón-Mendoza et al., 2014) (Shahana & Yardily, 2020); (Obregón-Mendoza et al., 2014).
特性
IUPAC Name |
(3,4-dichlorophenyl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO3/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(5-2-8)16(18)19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGAYPOJJFHTSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

